molecular formula C14H16N4O5S2 B2532893 2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide CAS No. 1019097-86-9

2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide

Cat. No. B2532893
CAS RN: 1019097-86-9
M. Wt: 384.43
InChI Key: OWQFPROLKBHJQA-UHFFFAOYSA-N
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Description

2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide is a useful research compound. Its molecular formula is C14H16N4O5S2 and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating promising antimicrobial activities. The synthesis of these compounds involves various reactions leading to the formation of thiazole, pyridone, pyrazole, and chromene derivatives, among others. These compounds have been evaluated in vitro for their antibacterial and antifungal potentials, showing efficacy against a range of microbial strains (Darwish et al., 2014).

Antimicrobial Additives in Surface Coatings

A study focused on the antimicrobial activity of pyrimidine derivatives physically incorporated into polyurethane varnish and printing ink paste. These compounds, when applied to surfaces, exhibit significant antimicrobial effects, suggesting their utility in protecting surfaces from microbial contamination (El‐Wahab et al., 2015).

Antitumor and Antiviral Research

Some derivatives of the compound have been synthesized for the assessment of their antitumor activities. Certain derivatives demonstrated efficacy superior to reference drugs, highlighting the potential of these molecules in developing new antitumor agents. Moreover, their antiviral activities, particularly against HIV, were investigated, although no selective inhibition was observed in some studies (Alqasoumi et al., 2009).

Investigations into Metabolic Stability

Research has also been conducted to explore the metabolic stability of related compounds, particularly those with potential as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Variations in the heterocyclic rings of these compounds were examined to identify structures that minimize metabolic deacetylation, aiming to enhance their pharmacokinetic profiles (Stec et al., 2011).

Carbonic Anhydrase Inhibitory Action

Further studies have investigated the inhibitory action of sulfonamide derivatives, including those structurally related to the compound , against human carbonic anhydrase isoforms. These investigations have revealed low nanomolar inhibition values, suggesting the therapeutic potential of these compounds in treating conditions such as cancer, obesity, and epilepsy (Carta et al., 2017).

properties

IUPAC Name

2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c1-24-14-12(25(2,20)21)13(15)18(17-14)6-11(19)16-8-3-4-9-10(5-8)23-7-22-9/h3-5H,6-7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQFPROLKBHJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C)N)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.